methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate

Description

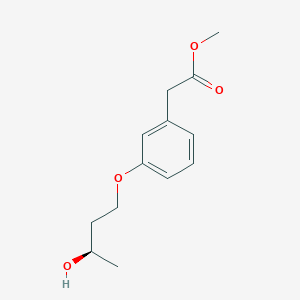

Methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate is a chiral ester compound characterized by an (R)-configured acetoxy group attached to a phenyl ring substituted with a 3-hydroxybutoxy chain. The 3-hydroxybutoxy moiety introduces hydrogen-bonding capability and moderate lipophilicity, which may influence its solubility, bioavailability, and interaction with biological targets .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

methyl 2-[3-[(3R)-3-hydroxybutoxy]phenyl]acetate |

InChI |

InChI=1S/C13H18O4/c1-10(14)6-7-17-12-5-3-4-11(8-12)9-13(15)16-2/h3-5,8,10,14H,6-7,9H2,1-2H3/t10-/m1/s1 |

InChI Key |

AETUZYOMOMSPRQ-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)OC)O |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), the ester converts to its carboxylic acid derivative, while basic conditions (e.g., NaOH) yield the sodium salt of the acid.

| Conditions | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl, H₂O, reflux | (R)-2-(3-(3-hydroxybutoxy)phenyl)acetic acid |

| Basic hydrolysis | NaOH, H₂O, 80°C | Sodium (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate |

Nucleophilic Substitution at the Hydroxybutoxy Group

The hydroxybutoxy moiety participates in nucleophilic substitution. For example, the hydroxyl group can react with alkyl halides or acylating agents:

-

Etherification : Reaction with methyl iodide (CH₃I) in the presence of NaH forms a methoxybutoxy derivative .

-

Esterification : Acetylation with acetic anhydride ((CH₃CO)₂O) and DMAP yields the acetyl-protected derivative .

| Reaction Type | Reagents/Catalysts | Product |

|---|---|---|

| Methylation | CH₃I, NaH, THF | Methyl (R)-2-(3-(3-methoxybutoxy)phenyl)acetate |

| Acetylation | (CH₃CO)₂O, DMAP, CH₂Cl₂ | Methyl (R)-2-(3-(3-acetoxybutoxy)phenyl)acetate |

Oxidation Reactions

The secondary alcohol in the hydroxybutoxy chain is susceptible to oxidation. Using KMnO₄ in glacial acetic acid/acetone at 0–5°C, the hydroxyl group oxidizes to a ketone :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acetic acid/acetone, 0–5°C | Methyl (R)-2-(3-(3-oxobutoxy)phenyl)acetate |

Salt Formation

The hydroxyl group forms salts with inorganic bases. For instance, reaction with NaOH produces the sodium alkoxide, enhancing water solubility:

Coupling and Functionalization

The aromatic ring and ester group enable further functionalization:

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces substituents at the phenyl ring .

-

Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups for increased polarity .

| Reaction | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, base | Methyl (R)-2-(3-(3-hydroxybutoxy)-4-arylphenyl)acetate |

| Sulfonation | SO₃, H₂SO₄, 50°C | Methyl (R)-2-(3-(3-hydroxybutoxy)-5-sulfophenyl)acetate |

Mechanistic Insights from Analogous Systems

-

Rhodium-Catalyzed Carbonylation : Aryl ethers undergo carbonylation with CO in the presence of RhCl₃/LiI, forming acetylated derivatives . This suggests potential for modifying the phenylacetate backbone.

-

Acid-Catalyzed Rearrangements : Protic acids (e.g., H₂SO₄) may induce Fries-like rearrangements, shifting the acetate group to adjacent positions on the ring.

Stability and Side Reactions

-

Thermal Decomposition : Heating above 150°C risks decarboxylation of the ester group.

-

Racemization : Prolonged exposure to strong acids/bases may alter the (R)-configuration at the chiral center.

Scientific Research Applications

Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The hydroxybutoxy side chain may also play a role in its biological activity by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the 3-hydroxybutoxy substituent. Below is a comparative analysis with analogous esters:

Key Research Findings and Gaps

Antimicrobial Potential: Methyl 2-(4-hydroxyphenyl)acetate () shows activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound’s hydroxybutoxy group could modulate similar effects .

Structural Dynamics : The near-orthogonal arrangement of aromatic rings in ’s compound (88.6° dihedral angle) contrasts with the likely planar conformation of the target compound’s phenylacetate core, affecting intermolecular interactions .

Biological Activity

Methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer therapy and metabolic processes. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a phenolic moiety and a hydroxybutoxy group. Its chemical structure can be represented as follows:

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of similar structures can selectively inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116). For instance, certain synthesized compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against these cells, suggesting potent antiproliferative activity .

- Induction of Apoptosis : The same studies indicate that these compounds may also induce apoptosis in cancer cells, thereby contributing to their anticancer effects. Molecular docking studies suggest that these compounds interact with specific proteins involved in cell cycle regulation and apoptosis .

Antiproliferative Activity

A series of synthesized derivatives related to this compound were tested for their antiproliferative effects. The results from a study involving 24 compounds showed that:

| Compound | IC50 (mg/mL) | Activity on HCT-116 Cells |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Low |

These findings suggest that modifications to the structure can significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design .

Mechanistic Insights

Further studies using molecular docking have elucidated potential binding sites and interactions between these compounds and target proteins. For example, key interactions at protein-protein interfaces were identified as critical for small molecule inhibition, suggesting a targeted approach in drug development .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Therapy : The compound's ability to inhibit cancer cell proliferation and induce apoptosis positions it as a candidate for further development as an anticancer agent.

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves esterification and etherification steps. For the hydroxybutoxy side chain, nucleophilic substitution under anhydrous conditions (e.g., NaH or KOtBu in aprotic solvents like THF) is critical to minimize hydrolysis . The stereochemistry (R-configuration) can be controlled using chiral auxiliaries or asymmetric catalysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the enantiomerically pure product .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the ester and ether linkages via - and -NMR (e.g., ester carbonyl at ~170 ppm in -NMR) .

- Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., amylose-based columns) and polarimetric detection .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+Na] peak) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : Store the compound at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxybutoxy group. Conduct stability studies under varying pH, temperature, and light exposure using accelerated degradation protocols. Monitor via HPLC with UV detection (e.g., 254 nm) to identify degradation products .

Advanced Research Questions

Q. How can computational methods streamline the design of reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like etherification. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Machine learning models trained on similar ester/ether syntheses can propose optimal solvent systems and catalysts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Use factorial design (e.g., 2 designs) to test variables like concentration, incubation time, and cell line variability .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular uptake studies to validate target engagement .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, prioritizing data from standardized protocols .

Q. How can researchers leverage the compound’s ester and ether functionalities for drug delivery applications?

- Methodological Answer :

- Prodrug Design : Hydrolyze the ester moiety under physiological conditions to release active metabolites. Test hydrolysis kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

- Nanocarrier Functionalization : Conjugate the compound to PEGylated liposomes via the hydroxybutoxy group for targeted delivery. Characterize loading efficiency using UV-Vis or LC-MS .

Q. What advanced techniques validate stereochemical integrity during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.